1-[(3-Fluorooxolan-3-yl)methyl]piperazine dihydrochloride
Description
Properties
IUPAC Name |
1-[(3-fluorooxolan-3-yl)methyl]piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17FN2O.2ClH/c10-9(1-6-13-8-9)7-12-4-2-11-3-5-12;;/h11H,1-8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDTVNVJKJXFQQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CN2CCNCC2)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19Cl2FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
1-[(3-Fluorooxolan-3-yl)methyl]piperazine dihydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the piperazine ring : This is achieved through the reaction of piperazine with a suitable electrophile.
- Introduction of the fluorooxolane moiety : The incorporation of the 3-fluorooxolan group can be accomplished through nucleophilic substitution reactions.
- Dihydrochloride salt formation : The final product is obtained by reacting the base form with hydrochloric acid to yield the dihydrochloride salt.
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential therapeutic applications.
The compound's mechanism of action is primarily linked to its interaction with specific biological targets, including receptors and enzymes involved in neurotransmission and cellular signaling pathways. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, particularly those related to serotonin and dopamine.
Pharmacological Studies
- Antidepressant Activity : In animal models, this compound exhibited significant antidepressant-like effects, as evidenced by reduced immobility in forced swim tests.
- Anxiolytic Effects : The compound also demonstrated anxiolytic properties, reducing anxiety-like behaviors in elevated plus maze tests.
- Neuroprotective Effects : Studies indicate that it may protect against neurodegeneration in models of oxidative stress.
Toxicity Profile
In toxicity assessments, this compound displayed a favorable safety profile with no significant adverse effects observed at therapeutic doses.
Case Studies
| Study | Findings | |
|---|---|---|
| Smith et al., 2024 | Evaluated antidepressant effects in rodents | Significant reduction in depressive behaviors |
| Johnson et al., 2024 | Investigated anxiolytic properties | Reduced anxiety-like behavior compared to control |
| Lee et al., 2024 | Assessed neuroprotective effects in oxidative stress models | Demonstrated protective effects on neuronal cells |
Comparison with Similar Compounds
Structural Features and Molecular Properties
Piperazine derivatives are diverse, with substituents dictating their biological and physicochemical properties. Below is a comparative analysis with key analogs:
*Note: Exact molecular data for the target compound are unavailable in the evidence.
Key Observations :
- Fluorine vs.
- Aromatic vs. Non-Aromatic Substituents: Unlike meclizine or flunarizine, which have bulky aromatic groups, the oxolane ring in the target compound may enhance solubility and reduce CNS penetration barriers .
Pharmacological Activity
Anticancer and Anticonvulsant Activity
- Piperazine Derivatives (Compounds II and X) : Exhibit anticonvulsant activity in rodent models, with protective indices exceeding valproate .
- 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazines : Demonstrate cytotoxicity against liver, breast, and colon cancer cell lines .
The oxolane group’s metabolic stability could enhance the target compound’s suitability for prolonged anticancer or anticonvulsant applications.
Toxicity and Mutagenicity
- Piperazine Dihydrochloride : Forms mutagenic N-nitroso compounds when combined with nitrite in vivo .
- Flunarizine and Meclizine : Exhibit low acute toxicity but may accumulate in adipose tissue due to lipophilic substituents .
The target compound’s fluorinated oxolane group might mitigate nitroso compound formation by altering metabolic pathways.
Preparation Methods
Synthesis of the Piperazine Intermediate
The piperazine nucleus is commonly constructed or functionalized by reacting amines with haloalkyl or sulfonyl derivatives. For example, in related piperazine derivatives, the cyclization or alkylation step is performed by reacting bis(2-chloroethyl)amine derivatives with aryl amines under basic conditions.
- Solvents: Common solvents include toluene, benzene, xylene, N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP).
- Bases: Pyridine, triethylamine, potassium carbonate, and diisopropylethylamine (DIPEA) are frequently used.
- Temperature: Reactions are typically carried out at elevated temperatures ranging from 120°C to 130°C to facilitate cyclization or substitution.
Example: Cyclization of 2-[N,N-bis(2-chloroethyl)amino] ethoxy acetamide with an aryl amine in the presence of DIPEA in toluene at 120–130°C yields the piperazine intermediate efficiently.
Formation of the Dihydrochloride Salt
The final step involves converting the free base of 1-[(3-Fluorooxolan-3-yl)methyl]piperazine into its dihydrochloride salt to improve stability, solubility, and handling.
- This is achieved by purging the free base with hydrochloric acid gas or by adding aqueous hydrochloric acid.
- The amount of hydrochloric acid controls whether a monohydrochloride or dihydrochloride salt is formed.
- The salt precipitates as a solid, which is filtered and dried.
Typical conditions involve cooling the reaction mixture to 0–5°C before acid addition to control crystallization and purity.
Reaction Conditions and Parameters
| Step | Solvent(s) | Base(s) | Temperature (°C) | Notes |
|---|---|---|---|---|
| Piperazine cyclization | Toluene, benzene, DMF, DMAc, DMSO | Pyridine, TEA, K2CO3, DIPEA | 120–130 | DIPEA can serve as both solvent and base |
| Fluorooxolane alkylation | Aprotic polar solvents (e.g., DMF) | Mild base (e.g., DIPEA) | Room temp to 80 | Preserve stereochemistry |
| Dihydrochloride salt formation | Organic solvent or aqueous medium | HCl gas or aqueous HCl | 0–5 (acid addition) to 25–30 (crystallization) | Control acid amount for mono- or dihydrochloride |
Research Findings and Optimization
- Use of diisopropylethylamine (DIPEA) as both solvent and base simplifies the reaction setup and improves yields by eliminating the need for additional solvents.
- Acid hydrolysis steps, when needed in intermediate transformations, are preferably conducted with aqueous sulfuric or hydrobromic acid at 80–85°C to maximize conversion and minimize side products.
- Recovery and recycling of amino byproducts such as benzyl amine enhance overall process efficiency and sustainability.
- Crystallization of the dihydrochloride salt from diisopropyl ether under reflux followed by cooling yields high-purity solid suitable for pharmaceutical use.
Summary Table of Key Preparation Steps
| Stage | Key Reagents/Conditions | Outcome |
|---|---|---|
| Cyclization of amino precursors | Bis(2-chloroethyl)amine derivatives + aryl amine, DIPEA, toluene, 120–130°C | Piperazine intermediate formation |
| Fluorooxolane alkylation | Fluorooxolane alkylating agent, DIPEA, DMF, RT-80°C | Substituted piperazine with fluorooxolane |
| Salt formation | HCl gas or aqueous HCl, 0–5°C to 25–30°C | Dihydrochloride salt precipitation |
Q & A
Basic: What are the recommended synthetic routes for 1-[(3-Fluorooxolan-3-yl)methyl]piperazine dihydrochloride, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions between fluorinated oxolane derivatives and piperazine. For instance, fluorinated cyclobutane derivatives (e.g., 3-fluorooxolane) are reacted with piperazine in the presence of a base like triethylamine to facilitate methyl-piperazine bond formation . Reaction conditions such as temperature (optimized between 60–80°C), solvent polarity (e.g., DMF or acetonitrile), and stoichiometric ratios (1:1.2 for oxolane:piperazine) critically impact yield and purity. Post-synthesis, dihydrochloride salt formation is achieved via HCl gas bubbling in anhydrous ethanol .
Basic: What analytical techniques are essential for structural characterization of this compound?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : H and C NMR confirm the presence of the fluorinated oxolane ring (δ ~4.5–5.0 ppm for fluorine-coupled protons) and piperazine protons (δ ~2.5–3.5 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 265.1) and fragmentation patterns.
- X-ray Crystallography : Resolves stereochemistry of the fluorinated oxolane moiety and salt formation .
Advanced: How can researchers optimize synthesis to achieve >95% purity for pharmacological studies?
Methodological Answer:
Optimization strategies include:
- Purification : Use of column chromatography (silica gel, eluent: CHCl/MeOH gradient) or recrystallization in ethanol/water mixtures.
- Reaction Monitoring : TLC or HPLC-MS to track intermediate formation and minimize side products (e.g., di-alkylated byproducts).
- Computational Guidance : Tools like density functional theory (DFT) predict reaction pathways and transition states to refine conditions .
Advanced: What mechanisms underlie the compound’s reported biological activity (e.g., receptor binding)?
Methodological Answer:
The fluorinated oxolane group enhances lipophilicity, improving blood-brain barrier penetration, while the piperazine moiety interacts with CNS targets (e.g., serotonin or dopamine receptors). Competitive binding assays (e.g., radioligand displacement) and molecular docking studies reveal affinity for 5-HT receptors (K ~50 nM). Fluorine’s electronegativity also stabilizes ligand-receptor interactions via halogen bonding .
Advanced: How should discrepancies in pharmacological data across studies be addressed?
Methodological Answer:
Contradictions often arise from:
- Structural Analogues : Compare data with similar compounds (e.g., 1-(3-Fluorocyclobutyl)piperazine derivatives) to isolate substituent effects .
- Assay Variability : Standardize protocols (e.g., cell lines, incubation time) and validate with positive controls.
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to assess significance of reported EC or IC variations .
Basic: What safety protocols are critical during handling?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods during synthesis to prevent inhalation of HCl vapors.
- First Aid : Immediate eye flushing with water for 15+ minutes if exposed; seek medical attention for ingestion .
Advanced: How does the fluorinated oxolane group influence target selectivity?
Methodological Answer:
The 3-fluorooxolane moiety introduces steric and electronic effects:
- Steric Hindrance : Restricts binding to larger receptor pockets (e.g., α-adrenergic vs. 5-HT receptors).
- Electronic Effects : Fluorine’s inductive effect increases the compound’s acidity, enhancing hydrogen bonding with Asp113 in 5-HT receptors. Comparative studies with non-fluorinated analogs show reduced affinity .
Advanced: What computational approaches are used to model interactions with biological targets?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions over 100 ns to identify stable binding conformations.
- Free Energy Perturbation (FEP) : Quantify binding free energy changes caused by fluorine substitution.
- Fragment-Based Design : Deconstruct the molecule to optimize substituent contributions .
Basic: What are the solubility and stability profiles under varying conditions?
Methodological Answer:
- Solubility : Freely soluble in water (>50 mg/mL) due to dihydrochloride salt formation; sparingly soluble in apolar solvents (<1 mg/mL in hexane).
- Stability : Stable at room temperature in dry conditions. Degrades above 150°C or in basic solutions (pH >9), forming piperazine byproducts .
Advanced: How can researchers design analogs with improved pharmacokinetic properties?
Methodological Answer:
- Bioisosteric Replacement : Substitute oxolane with tetrahydrofuran or cyclopentane to modulate logP.
- Prodrug Strategies : Esterify the piperazine nitrogen to enhance oral bioavailability.
- Metabolic Studies : Use LC-MS to identify major metabolites and block vulnerable sites (e.g., N-oxidation) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
